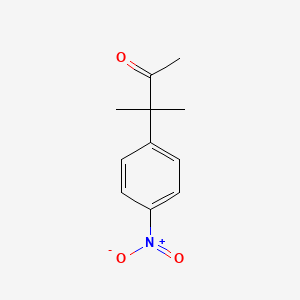

3-Methyl-3-(4-nitrophenyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(4-nitrophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)11(2,3)9-4-6-10(7-5-9)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUJOZKEYOULOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 3 4 Nitrophenyl Butan 2 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Methyl-3-(4-nitrophenyl)butan-2-one reveals several potential bond disconnections. The most logical disconnections are at the C-C bond alpha to the carbonyl group, leading back to simpler, commercially available starting materials.

Primary Disconnection (Cα-Aryl Bond): The most prominent disconnection is the bond between the quaternary carbon and the 4-nitrophenyl ring. This leads to a ketone enolate (or its synthetic equivalent) and an aryl halide or other suitable electrophile. This approach is central to many modern catalytic coupling reactions.

Alternative Disconnection (Cα-Alkyl Bond): An alternative disconnection involves breaking the bond between the quaternary carbon and one of the adjacent methyl or acetyl groups. While less common, this could involve alkylation of a pre-formed α-aryl ketone.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursors |

| This compound | Cα-Aryl | 3-Methylbutan-2-one and a 4-nitrophenyl electrophile (e.g., 4-nitrohalobenzene) |

| This compound | Cα-C(O) Bond | A Grignard reagent from 2-(4-nitrophenyl)propane and an acetylating agent |

This analysis highlights the importance of forming the α-aryl ketone moiety as a key strategic step.

Classical Synthetic Approaches for Ketone and Nitroaromatic Functionalization

Classical methods for the synthesis of ketones and the introduction of nitroaromatic groups provide a foundational understanding of the chemistry involved in preparing the target molecule's precursors.

Ketone Synthesis: Traditional methods for synthesizing ketones often involve the oxidation of secondary alcohols, Friedel-Crafts acylation, or the hydration of alkynes. For the specific precursor, 3-methylbutan-2-one, oxidation of 3-methyl-2-butanol (B147160) would be a straightforward approach.

Nitroaromatic Functionalization: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then reacts with the aromatic substrate. For the synthesis of precursors like 4-nitrohalobenzene, the nitration of the corresponding benzene (B151609) derivative is a standard procedure.

While these classical methods are robust for preparing the basic building blocks, the direct assembly of this compound using these techniques can be challenging due to issues with regioselectivity and the formation of the quaternary center.

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry offers a range of powerful catalytic methods for the construction of C-C bonds, particularly for the challenging α-arylation of ketones.

Palladium-catalyzed α-arylation of ketones, often referred to as the Buchwald-Hartwig amination, has been extensively developed for the formation of α-aryl ketones. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of a ketone enolate with an aryl halide.

A general scheme for the palladium-catalyzed α-arylation of a ketone is as follows:

| Ketone Substrate | Aryl Halide | Catalyst | Base | Product |

| 3-Methylbutan-2-one | 4-Nitroiodobenzene | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | NaOtBu or K₃PO₄ | Target Molecule |

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org Copper-catalyzed systems have also emerged as a viable alternative for the α-arylation of ketones. nih.govacs.org

Organocatalysis provides a metal-free alternative for the synthesis of α-functionalized carbonyl compounds. While direct α-arylation of ketones using organocatalysts is less common, related transformations can be achieved. For instance, the asymmetric aldol (B89426) reaction, a cornerstone of organocatalysis, can be used to synthesize precursors to the target molecule. A relevant example is the L-proline catalyzed aldol reaction between p-nitrobenzaldehyde and acetone (B3395972) to produce 4-hydroxy-4-(4-nitrophenyl)butan-2-one. semanticscholar.org This intermediate could then potentially be converted to the target molecule through methylation and dehydration/reduction steps.

While biocatalysis is a powerful tool in modern synthesis, its application to the direct synthesis of a molecule like this compound is not well-documented in the current literature. However, enzymes such as α-oxoamine synthases are known to catalyze the formation of α-amino ketones, which are structurally related. researchgate.net Future developments in enzyme engineering could potentially lead to biocatalysts capable of forming the C-C bond in the target molecule.

Stereoselective Synthesis of Chiral Analogues of this compound

The quaternary carbon in this compound is a stereocenter, and the synthesis of enantioenriched analogues is a significant challenge. Several modern catalytic methods have been developed for the enantioselective synthesis of α-aryl ketones.

Transition Metal-Catalyzed Enantioselective α-Arylation: The development of chiral ligands for transition metal catalysts has enabled the enantioselective α-arylation of ketones. Both palladium and copper catalysts have been successfully employed with chiral phosphine ligands to achieve high enantioselectivities. nih.govacs.org For example, a novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides has been shown to be effective for the arylation of silyl (B83357) enol ethers to produce enolizable α-arylated ketones with high enantiomeric excess. nih.gov

A cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols has also been reported as a method to access enantioenriched α-aryl ketones. synthical.comresearchgate.net

Organocatalytic Enantioselective Approaches: As mentioned earlier, organocatalytic methods, such as the proline-catalyzed aldol reaction, can produce chiral β-hydroxy ketones. semanticscholar.org These can serve as chiral precursors for the synthesis of enantioenriched analogues of the target molecule.

The following table summarizes some of the modern catalytic approaches for the synthesis of chiral α-aryl ketones:

| Catalytic System | Chiral Source | Substrates | Key Features |

| Palladium / Chiral Phosphine Ligand | Chiral Ligand | Ketone Enolates and Aryl Halides | Well-established, broad substrate scope. organic-chemistry.org |

| Copper(I) / Chiral Bis(phosphine) Dioxide | Chiral Ligand | Silyl Enol Ethers and Diaryliodonium Salts | Effective for noncyclic ketones, complementary to palladium catalysis. nih.gov |

| Cobalt / Chiral Salen Catalyst | Chiral Ligand | α,α-Diarylallylic Alcohols | Proceeds via a semipinacol rearrangement. synthical.comresearchgate.net |

| L-Proline | Chiral Catalyst | Aldehydes and Ketones | Forms chiral β-hydroxy ketone precursors. semanticscholar.org |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of aromatic ketones, including this compound, has traditionally relied on methods like Friedel-Crafts acylation, which often involve hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these issues by focusing on the use of eco-friendly catalysts, safer solvents, and more efficient reaction conditions.

Eco-Friendly Catalytic Systems

A primary focus of green synthetic approaches is the replacement of conventional homogeneous Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), which are required in stoichiometric amounts and produce corrosive waste streams. researchgate.net Research has shifted towards developing highly active and reusable heterogeneous catalysts.

Solid Acid Catalysts : A variety of solid acid catalysts, including metal oxides, zeolites, and supported heteropolyacids, have demonstrated high catalytic activity for Friedel-Crafts acylation reactions. rsc.org For instance, zinc oxide (ZnO) has been shown to be an effective, low-cost, and eco-friendly catalyst for the acylation of aromatic compounds under solvent-free conditions. researchgate.net

Advanced Nanomaterials : Recent innovations include the use of Fe–Ni alloy nanoparticles encapsulated in N-doped carbon spheres. rsc.orgrsc.org These catalysts exhibit high activity and stability, with the carbon shell protecting the metallic core from the reaction environment, thus ensuring durability. rsc.org The catalytic activity stems from oxidized metal species (Fe³⁺, Ni²⁺) on the surface of the bimetallic core, which act as Lewis acid sites. rsc.orgrsc.org

Deep Eutectic Solvents (DES) : Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both a green solvent and a catalyst. researchgate.net This dual role eliminates the need for volatile organic solvents (VOCs) and simplifies the reaction setup. When combined with microwave irradiation, these systems can lead to high yields and selectivity. researchgate.net

Sustainable Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry. Many traditional solvents, like dichloromethane (B109758) (DCM) and other chlorinated hydrocarbons, are toxic and environmentally harmful.

Bio-Based Solvents : There is a growing interest in developing solvents from renewable feedstocks. For example, 3-methoxybutan-2-one, which can be synthesized from acetoin (B143602) (a biomass-derived chemical), has been successfully used as a solvent in Friedel-Crafts acylation, achieving yields comparable to those in DCM (79% vs. 77%). maynoothuniversity.iersc.org

Aqueous Micellar Media : Performing organic reactions in water is a key goal of green chemistry. The use of surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) can create micelles in water, which act as nanoreactors to solubilize organic substrates. researchgate.net L-proline catalyzed aldol reactions, a potential route to precursors of the target molecule, have been effectively carried out in these aqueous micellar systems. researchgate.net

Solvent-Free Reactions : The most ideal green approach is to eliminate the solvent entirely. Reactions conducted under solvent-free conditions, often facilitated by catalysts like ZnO at room temperature, can significantly reduce waste and simplify product purification. researchgate.net

Alternative Reagents and Energy Sources

Minimizing waste can also be achieved by selecting alternative reagents. Using methanesulfonic anhydride (B1165640) to promote Friedel-Crafts acylation with carboxylic acids allows for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. researchgate.netacs.org Furthermore, the use of energy sources like microwave irradiation can accelerate reaction times, often leading to cleaner reactions and higher yields in shorter periods. researchgate.netresearchgate.net

| Catalyst System | Key Advantages | Reaction Conditions | Relevant Principles |

|---|---|---|---|

| Carbon-wrapped Fe-Ni Nanoparticles | High activity, stability, reusability. rsc.orgrsc.org | Acylation of aromatics with acyl chlorides. | Catalysis, Waste Prevention |

| Zinc Oxide (ZnO) | Low-cost, eco-friendly. researchgate.net | Solvent-free, room temperature. researchgate.net | Safer Solvents & Auxiliaries |

| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Acts as both catalyst and solvent. researchgate.net | Microwave irradiation. researchgate.net | Safer Solvents, Energy Efficiency |

| L-Proline in Micellar Media | Enables reaction in water, biodegradable catalyst. researchgate.net | Aqueous surfactant solution. researchgate.net | Safer Solvents, Catalysis |

Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful optimization of reaction parameters and consideration of process engineering challenges. Patents for analogous compounds, such as 3-methyl-4-phenyl-2-butanone, provide valuable insights into these considerations. google.comguidechem.com

Optimization of Reaction Parameters

Temperature and Pressure : Reaction kinetics are highly dependent on temperature and pressure. For the hydrogenation step in the synthesis of a related butanone, conditions are optimized at 40-50°C and 0.4-0.45 MPa. google.com These parameters represent a balance between achieving a reasonable reaction rate and managing the energy costs and safety constraints of a large-scale pressurized system.

Catalyst Loading and Efficiency : In industrial processes, minimizing the use of expensive catalysts is crucial. For the reduction of an intermediate using a 5% Palladium on carbon (Pd/C) catalyst, a mass ratio of 1:10 catalyst to substrate is specified. google.com The efficiency of heterogeneous catalysts like Pd/C is a key advantage for scale-up, as they can be easily recovered by filtration and potentially reused.

Reaction Time and Monitoring : To maximize reactor throughput, reaction times must be minimized without compromising yield or purity. The progress of the reaction is typically monitored using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). google.com The reaction is deemed complete when the concentration of the starting material falls below a set threshold (e.g., <0.5%). guidechem.com

Scale-Up and Process Management

Catalyst Removal : The solid heterogeneous catalyst is removed by filtration. google.com

Solvent Removal : The filtrate is concentrated under reduced pressure to remove the bulk of the solvent.

Final Purification : High-purity product (>99%) is obtained through methods like reduced pressure distillation or recrystallization from a suitable solvent such as methanol. google.com

Material Handling and Safety : Handling large quantities of chemicals introduces safety challenges. For instance, hydrogenation reactions require robust equipment to handle flammable hydrogen gas under pressure. The choice of less hazardous solvents and reagents, as guided by green chemistry principles, can also significantly improve the safety profile of an industrial process.

| Parameter | Specification | Rationale for Industrial Scale |

|---|---|---|

| Reaction Scale | 16.3 kg substrate in 100L reactor. | Demonstrates viability for pilot or small-scale industrial production. |

| Catalyst | 5% Pd/C (heterogeneous). | Facilitates easy separation (filtration) and potential for recycling. |

| Solvent | Tetrahydrofuran (THF) or Methanol. | Chosen for substrate solubility and reaction compatibility. Recyclability is a key factor. |

| Temperature | 40-50°C. | Optimized for reaction rate versus energy consumption and safety. |

| Pressure | 0.4-0.45 MPa. | Sufficient for hydrogenation efficiency while remaining within standard industrial pressure ratings. |

| Process Monitoring | HPLC or GC. | Ensures reaction completion and quality control, maximizing batch success rate. |

| Purification Method | Reduced pressure distillation. | Effective method for achieving high purity on a large scale for liquid products. |

Mechanistic Investigations of Reactions Involving 3 Methyl 3 4 Nitrophenyl Butan 2 One

Nucleophilic Addition Reactions of the Ketone Moiety

The carbonyl group in ketones is inherently electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org In 3-Methyl-3-(4-nitrophenyl)butan-2-one, this electrophilicity is further influenced by both steric and electronic factors. The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, changing its hybridization from sp² to sp³ and forming a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org

Stereoelectronic effects play a crucial role in determining the trajectory and rate of nucleophilic attack on the carbonyl carbon. The most significant factor for this compound is the extreme steric hindrance imposed by the 1,1-dimethyl-1-(4-nitrophenyl)ethyl group adjacent to the carbonyl. This bulky substituent shields one face of the carbonyl, directing the approach of incoming nucleophiles. pressbooks.pub

Electronic Activation: Conversely, the strongly electron-withdrawing nitro group at the para position of the phenyl ring enhances the electrophilicity of the carbonyl carbon. libretexts.org By pulling electron density away from the carbonyl through inductive and resonance effects, the nitro group increases the partial positive charge on the carbon, making it a more attractive target for nucleophiles. masterorganicchemistry.com

The interplay between steric hindrance, which deactivates the ketone, and electronic activation, which enhances its reactivity, is a defining feature of this compound's chemistry.

The kinetics of nucleophilic addition are largely governed by the high activation energy barrier created by steric hindrance. Consequently, reactions are often slow. The nature of the nucleophile is critical in determining whether a reaction is under kinetic or thermodynamic control.

Kinetic Control: Strong, small, and non-basic nucleophiles (e.g., hydride ions, organolithium reagents) tend to result in irreversible or fast additions. masterorganicchemistry.com The product formed is the one that results from the lowest energy transition state, which is dictated by minimizing steric clash during the nucleophilic attack. youtube.com

Thermodynamic Control: Weaker, less basic nucleophiles (e.g., cyanide, alcohols, amines) can lead to reversible addition reactions. masterorganicchemistry.com In these cases, the reaction can reach equilibrium, and the major product will be the most thermodynamically stable one, which may not necessarily be the one that is formed the fastest. bham.ac.uk

The following table illustrates the expected relative reactivity of this compound with various nucleophiles, based on these principles.

| Nucleophile | Relative Size | Basicity | Expected Control | Predicted Relative Rate |

|---|---|---|---|---|

| H⁻ (from NaBH₄) | Small | Strong Base (Irreversible) | Kinetic | Moderate |

| CH₃Li | Small | Very Strong Base (Irreversible) | Kinetic | Moderate |

| (CH₃)₃CLi | Very Large | Very Strong Base (Irreversible) | Kinetic | Very Slow |

| CN⁻ | Small | Weak Base (Reversible) | Thermodynamic | Slow |

| CH₃OH (acid-catalyzed) | Small | Neutral (Reversible) | Thermodynamic | Slow |

Oxidation Reactions of the Ketone Functionality

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidative reactions under specific conditions, often involving cleavage of a carbon-carbon bond adjacent to the carbonyl. libretexts.org

The most prominent oxidative cleavage reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid (like m-CPBA) or other peroxides. wikipedia.orgnih.gov The mechanism involves the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migration of one of the alkyl groups from carbon to an adjacent oxygen atom. libretexts.orgchemistrysteps.com

This reaction is highly regioselective, with the outcome determined by the "migratory aptitude" of the groups attached to the carbonyl. The established order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl adichemistry.comstackexchange.comorganic-chemistry.org

For this compound, the carbonyl carbon is bonded to a tertiary alkyl group (the 1,1-dimethyl-1-(4-nitrophenyl)ethyl group) and a methyl group . Based on the migratory aptitude hierarchy, the tertiary alkyl group will migrate preferentially, leading to the insertion of an oxygen atom between the carbonyl carbon and the quaternary carbon. brainly.comox.ac.uk

| Starting Material | Migrating Group (Higher Aptitude) | Stationary Group (Lower Aptitude) | Predicted Major Product |

|---|---|---|---|

| This compound | 1,1-dimethyl-1-(4-nitrophenyl)ethyl (Tertiary) | Methyl | 1-(4-nitrophenyl)-1,1-dimethylethyl acetate |

Selective oxidation without C-C bond cleavage is challenging for this substrate. The aromatic ring is deactivated by the nitro group, and there are no benzylic or secondary C-H bonds that are typically susceptible to oxidation. However, a potential strategy involves leveraging the enolate chemistry of the compound. The α-methyl group can be functionalized via its enolate intermediate. For instance, α-hydroxylation can be achieved by reacting the enolate with an electrophilic oxygen source, such as molecular oxygen in the presence of a phosphite, or with specific reagents like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). This would yield 3-hydroxy-3-methyl-3-(4-nitrophenyl)butan-2-one. nih.gov

Enolate Chemistry and Reactions at the Alpha-Carbon

The acidity of protons on carbons alpha to a ketone carbonyl (α-hydrogens) is a cornerstone of carbonyl chemistry. libretexts.org Deprotonation at this position yields a resonance-stabilized enolate anion, which is a potent carbon nucleophile. masterorganicchemistry.comleah4sci.com The pKa of α-hydrogens in typical acyclic ketones is approximately 19-21. indiana.edu

In this compound, the quaternary carbon atom bears no hydrogens, meaning it is non-enolizable on that side. masterorganicchemistry.com Therefore, enolate formation is completely regioselective, occurring exclusively by deprotonation of the α-methyl group. The acidity of these protons is expected to be slightly increased relative to a simple ketone like acetone (B3395972) due to the long-range electron-withdrawing inductive effect of the distant nitro group.

Enolate formation is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent like THF. chemistry.coachyoutube.com This ensures rapid and irreversible deprotonation to quantitatively generate the lithium enolate. This enolate can then be used in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with electrophiles like alkyl halides in an S_N2 reaction to form a new C-C bond at the α-carbon. masterorganicchemistry.com

Aldol (B89426) Addition: The enolate can add to the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ketone, the product of an aldol addition. leah4sci.com

The table below provides illustrative examples of potential products from the reaction of the enolate of this compound with various electrophiles.

| Electrophile | Reaction Type | Resulting Product Name |

|---|---|---|

| Iodomethane (CH₃I) | Alkylation | 3,3-Dimethyl-3-(4-nitrophenyl)butan-2-one |

| Benzyl bromide (PhCH₂Br) | Alkylation | 4-Methyl-4-(4-nitrophenyl)-1-phenylpentan-3-one |

| Benzaldehyde (B42025) (PhCHO) | Aldol Addition | 4-Hydroxy-3-methyl-3-(4-nitrophenyl)-4-phenylbutan-2-one |

| Acetone ((CH₃)₂CO) | Aldol Addition | 4-Hydroxy-3,4-dimethyl-3-(4-nitrophenyl)pentan-2-one |

Investigation of Aldol and Related Condensation Mechanisms

The Aldol reaction is a cornerstone of carbon-carbon bond formation, proceeding through the nucleophilic addition of a ketone or aldehyde enolate to a carbonyl electrophile. wikipedia.orglibretexts.org For this compound, its participation in aldol reactions is structurally constrained. Due to the absence of a proton on the quaternary α-carbon, it cannot serve as the nucleophilic enolate component from that position. However, it can participate in two primary ways:

As an Electrophile: In a crossed-aldol reaction, this compound can act as the electrophilic acceptor for an enolate derived from another carbonyl compound (e.g., acetone or acetaldehyde). libretexts.org The mechanism, typically base-catalyzed, involves the deprotonation of the nucleophilic partner to form an enolate, which then attacks the carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone adduct. libretexts.orgsrmist.edu.in

As a Nucleophile (via the methyl group): Under basic conditions, deprotonation can occur at the less substituted α-carbon (the methyl group) to form the corresponding enolate. This enolate can then react with an electrophilic carbonyl compound, such as benzaldehyde or formaldehyde, in a Claisen-Schmidt type condensation. libretexts.org The steric bulk of the tertiary alkyl group adjacent to the carbonyl may influence the rate of both enolate formation and subsequent nucleophilic attack.

Under heating or strongly acidic/basic conditions, the initial aldol addition product can undergo dehydration (elimination of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, a process known as aldol condensation. wikipedia.orglibretexts.org

Table 1: Mechanistic Steps in Base-Catalyzed Aldol Reaction

| Step | Description | Intermediate |

| 1 | Enolate Formation | A base (e.g., OH⁻) removes an α-hydrogen from the nucleophilic carbonyl partner to form a resonance-stabilized enolate ion. |

| 2 | Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of this compound, forming a new C-C bond and a tetrahedral alkoxide intermediate. |

| 3 | Protonation | The alkoxide is protonated by a solvent molecule (e.g., H₂O) to give the final β-hydroxy ketone (aldol addition product). |

| 4 (Condensation) | Dehydration | Upon heating, the base removes a proton from the α-carbon, leading to the elimination of the β-hydroxyl group via an E1cB mechanism to form a conjugated enone. |

Alpha-Halogenation and Subsequent Transformations

Alpha-halogenation involves the replacement of an α-hydrogen with a halogen (Cl, Br, or I). wikipedia.org The reaction can be catalyzed by either acid or base, with distinct mechanistic pathways and outcomes. For this compound, halogenation occurs exclusively at the α-methyl group.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds via an enol intermediate. libretexts.orgyoutube.com The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst.

Slow, rate-determining deprotonation at the α-carbon (the methyl group) to form the enol.

The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂).

Deprotonation of the resulting oxonium ion yields the α-halo ketone and regenerates the acid catalyst. libretexts.org A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation, as the introduced electron-withdrawing halogen deactivates the product toward further enol formation. wikipedia.org

Base-Promoted Mechanism: In the presence of a base, the reaction proceeds through an enolate intermediate. youtube.com The steps are:

Deprotonation at the α-carbon to form an enolate.

Nucleophilic attack of the enolate on the halogen molecule. This process is generally faster than the acid-catalyzed version. Unlike the acid-catalyzed pathway, base-promoted halogenation is difficult to stop at the monosubstituted stage. The electron-withdrawing halogen makes the remaining α-hydrogens on the methyl group even more acidic, leading to rapid polyhalogenation until a trihalomethyl ketone is formed. wikipedia.orgyoutube.com

Subsequent Transformations: The resulting α-halo ketones are versatile synthetic intermediates. A common subsequent transformation is dehydrohalogenation to form an α,β-unsaturated ketone. This is typically achieved by treating the α-halo ketone with a sterically hindered, non-nucleophilic base such as pyridine (B92270), which favors an E2 elimination mechanism. libretexts.org

Reactivity of the Nitroaryl Moiety

The 4-nitrophenyl group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring.

Mechanistic Pathways of Reduction Reactions (e.g., to Amino Functionality)

The reduction of an aromatic nitro group to an amino group (aniline derivative) is a fundamental transformation. The reaction proceeds through a six-electron reduction, involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov Two primary mechanistic pathways are commonly employed:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. The mechanism occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro compound also adsorbs to the surface, and hydrogen is transferred in a stepwise manner, reducing the nitro group through the nitroso and hydroxylamine stages before the final amine is released. orientjchem.org

Dissolving Metal Reduction: This classic method uses a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring at each stage to ultimately yield the amine.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Type | Typical Conditions |

| H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation | 1-4 atm H₂, Room Temperature, Methanol or Ethanol solvent |

| Fe / HCl or Acetic Acid | Dissolving Metal | Reflux |

| Sn / HCl | Dissolving Metal | Room Temperature to Reflux |

| Zn / NH₄Cl | Transfer Hydrogenation | Aqueous solution, mild conditions for hydroxylamine formation |

| NaBH₄ / NiCl₂ or Pd/C | Hydride Reduction | Methanol solvent |

Aromatic Nucleophilic Substitution Mechanisms (if applicable)

Aromatic Nucleophilic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is only applicable under specific conditions: the ring must be activated by strong electron-withdrawing groups (like NO₂) and must possess a good leaving group (like a halide). libretexts.org The electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the key intermediate. chemistrysteps.com

For this compound itself, this reaction is not applicable as the aromatic ring lacks a suitable leaving group.

However, if a derivative such as 3-(2-chloro-4-nitrophenyl)-3-methylbutan-2-one were used, an SNAr reaction would be plausible. The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized onto the electron-withdrawing nitro group.

Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring. chemistrysteps.com

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. wikipedia.org

Rearrangement Reactions and Fragmentations

Rearrangement reactions involving the carbon skeleton of this compound could potentially occur under conditions that generate a carbocation intermediate. A plausible scenario involves the Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.org

A hypothetical pathway could be initiated by the reduction of the ketone to the corresponding secondary alcohol, 3-methyl-3-(4-nitrophenyl)butan-2-ol. Treatment of this alcohol with a strong acid would lead to the following mechanistic steps:

Protonation of the hydroxyl group by the acid to form a good leaving group (water).

Loss of water to generate a secondary carbocation at C2.

A wikipedia.orglibretexts.org-shift to form a more stable carbocation. Two possibilities exist:

wikipedia.orglibretexts.org-Hydride Shift: Migration of a hydrogen from the adjacent tertiary carbon (C3) would not occur as there are no hydrogens on C3.

wikipedia.orglibretexts.org-Aryl or Methyl Shift: Migration of either the 4-nitrophenyl group or a methyl group from C3 to the C2 carbocation. This would generate a more stable tertiary carbocation at C3. The relative migratory aptitude of the groups (aryl vs. methyl) would determine the major product.

The rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.

Direct acid treatment of the ketone itself is less likely to induce such a rearrangement without a more complex set of transformations.

Studies on Reaction Intermediates and Transition States

The mechanisms described above all proceed through transient species—intermediates and transition states—whose structures and energies dictate the course of the reaction. While specific experimental or computational studies on this compound may be limited, the nature of these species can be inferred from well-established reaction mechanisms.

Enolates/Enols: In aldol and α-halogenation reactions, the key intermediates are the enol or enolate forms of the ketone. wikipedia.orglibretexts.org These planar species are the active nucleophiles. Computational methods like Density Functional Theory (DFT) are often used to model the geometry and energy of these intermediates and the transition states leading to their formation and reaction. escholarship.org

Carbocation Intermediates: Wagner-Meerwein rearrangements proceed through carbocation intermediates. wikipedia.org The stability of these intermediates (tertiary > secondary > primary) is the driving force for the rearrangement. Computational studies can map the potential energy surface, locating the initial and rearranged carbocations as minima and the wikipedia.orglibretexts.org-shift as a low-energy transition state. mdpi.com

Meisenheimer Complex: For the hypothetical SNAr reaction, the crucial intermediate is the negatively charged Meisenheimer complex. chemistrysteps.com Its stability, particularly the delocalization of the negative charge into the nitro group, is critical for the reaction to proceed. Spectroscopic and computational methods can be used to characterize this intermediate.

Nitro-Reduction Intermediates: The reduction of the nitro group involves the formation of nitroso (-NO) and hydroxylamine (-NHOH) species. nih.gov These are discrete chemical intermediates that can sometimes be isolated under carefully controlled conditions but are typically transient on the path to the final amine.

Modern computational chemistry provides powerful tools to investigate these fleeting species, offering insights into reaction barriers (kinetics) and intermediate stabilities (thermodynamics) that are often difficult to obtain through experimental means alone.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 3 4 Nitrophenyl Butan 2 One

Elucidation of Molecular Conformation via Advanced NMR Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique to determine the three-dimensional structure and dynamics of molecules in solution and in the solid state. For 3-Methyl-3-(4-nitrophenyl)butan-2-one, specific NMR experiments can reveal the spatial arrangement of atoms and the preferred conformations of the molecule.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the conformation of molecules by identifying protons that are close to each other in space, irrespective of their bonding connectivity. The intensity of the cross-peaks in these spectra is generally proportional to the inverse sixth power of the distance between the protons.

In a hypothetical NOESY or ROESY spectrum of this compound, cross-peaks would be expected between the protons of the methyl groups and the aromatic protons of the nitrophenyl ring. The presence and intensity of these cross-peaks would allow for the determination of the relative orientation of the bulky nitrophenyl group with respect to the butanone backbone. For instance, a strong NOE between a methyl group's protons and an ortho proton on the phenyl ring would suggest a conformation where these groups are in close proximity.

The choice between NOESY and ROESY is often dependent on the molecular weight of the compound. For small to medium-sized molecules like this compound, ROESY can be more advantageous as it avoids the issue of zero-crossing of the Nuclear Overhauser Effect (NOE), which can lead to the disappearance of cross-peaks in a NOESY spectrum.

A detailed analysis of inter-proton distances derived from ROESY experiments on complex molecules has been shown to be consistent with geometries determined by other methods like X-ray crystallography and Density Functional Theory (DFT) calculations. This approach could be invaluable in establishing the preferred solution-state conformation of this compound.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected Correlation | Inferred Proximity |

| Methyl Protons <=> Ortho-Aromatic Protons | Present/Absent | High/Low |

| Methyl Protons <=> Meta-Aromatic Protons | Present/Absent | High/Low |

| Butanone Backbone Protons <=> Aromatic Protons | Present/Absent | High/Low |

Solid-State NMR (ssNMR) spectroscopy is a vital tool for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. It is particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect these differences at the atomic level.

For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. The chemical shifts of the carbon and proton atoms are highly sensitive to the local electronic environment. Therefore, if the compound exists in different polymorphic forms, distinct sets of NMR signals would be observed, corresponding to the non-equivalent molecules in the different crystal lattices.

Vibrational Spectroscopy for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of functional groups and intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups.

The nitro group (NO₂) is a strong chromophore in both IR and Raman spectroscopy. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions.

The carbonyl (C=O) stretching vibration of the ketone group is expected to produce a strong absorption band in the FT-IR spectrum, typically in the range of 1725-1705 cm⁻¹. The position of this band is sensitive to conjugation and hydrogen bonding. If the carbonyl oxygen is involved in hydrogen bonding, a shift to a lower wavenumber would be observed.

The C-H stretching vibrations of the methyl groups and the aromatic ring would appear in the 3100-2850 cm⁻¹ region. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

A combined analysis of FT-IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. For instance, symmetric vibrations often give rise to strong Raman signals.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 |

| Carbonyl (C=O) | Stretch | 1725 - 1705 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aliphatic/Aromatic (C-H) | Stretch | 3100 - 2850 |

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, thereby defining its exact molecular geometry in the solid state.

While a crystal structure for the exact target molecule is not available, the analysis of a closely related compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, provides insights into the types of interactions that might be expected. researchgate.net In this related structure, the nitro group is nearly co-planar with the benzene (B151609) ring. researchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, these interactions would likely include van der Waals forces, dipole-dipole interactions, and potentially C-H···O hydrogen bonds.

In the crystal structure of the analogous 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most prominent feature of the molecular packing is the formation of hexameric clusters via O-H···O hydrogen bonds. researchgate.net These clusters are then connected into a three-dimensional architecture by C-H···O(nitro) interactions. researchgate.net Computational analysis of these interactions revealed that the electrostatic contribution is dominant in the stronger hydrogen bonds, while dispersion forces are more significant in the weaker contacts. researchgate.net

For this compound, which lacks the hydroxyl group, the primary intermolecular interactions would likely involve the nitro and ketone functionalities. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors for C-H donors from neighboring molecules. Furthermore, π-π stacking interactions between the nitrophenyl rings of adjacent molecules could also play a role in stabilizing the crystal lattice. A detailed analysis of the crystal packing would reveal the specific motifs and synthons that govern the supramolecular assembly.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (methyl, aromatic) | O (nitro, carbonyl) |

| π-π Stacking | Nitrophenyl Ring | Nitrophenyl Ring |

| Dipole-Dipole | C=O, NO₂ | C=O, NO₂ |

| van der Waals | All atoms | All atoms |

Mass Spectrometric Fragmentation Pathways for Structural Confirmation and Derivatization Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of organic compounds, providing information about the molecular weight and composition through the analysis of molecular ions and their fragmentation patterns. For this compound (molecular weight: 207.23 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct pattern of fragments that confirms its structure.

The fragmentation of the molecular ion (M⁺•) at m/z 207 is governed by the relative stability of the resulting ions and neutral losses. The primary fragmentation pathways for this compound are predicted to involve cleavages adjacent to the carbonyl group (α-cleavage) and fragmentation involving the nitroaromatic moiety.

Key fragmentation pathways include:

α-Cleavage: The bond between the carbonyl carbon and the quaternary carbon is susceptible to cleavage. This can occur in two ways:

Formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43 . This is often a prominent peak for methyl ketones and results from the loss of the large substituted alkyl radical. chemguide.co.uk

Loss of an acetyl radical (•COCH₃) to form a tertiary benzylic-type carbocation at m/z 164 . The stability of this cation, due to charge delocalization into the phenyl ring and hyperconjugation, would make this a significant fragment.

Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the nitrophenyl ring can lead to the formation of a fragment at m/z 85 , corresponding to the [C₅H₉O]⁺ ion, through the loss of a nitrophenyl radical.

Nitro Group Fragmentation: The nitro group itself can undergo characteristic fragmentation. This includes the loss of a nitro radical (•NO₂) from the molecular ion, leading to a fragment at m/z 161 ([M-46]⁺). researchgate.net A less common fragmentation pathway involves the loss of nitric oxide (•NO), which would produce a fragment at m/z 177 ([M-30]⁺). nih.gov These fragmentation patterns are diagnostic for the presence of a nitroaromatic group. researchgate.net

These predicted fragmentation pathways provide a unique fingerprint for this compound, allowing for its unambiguous identification and structural confirmation. In derivatization analysis, chemical modification of the ketone or nitro group would lead to predictable mass shifts in the molecular ion and fragment ions, enabling the characterization of the resulting products. For instance, reduction of the nitro group to an amine would result in a molecular ion at m/z 177 and the absence of fragments corresponding to NO₂ loss.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment | Significance |

|---|---|---|---|

| 207 | [C₁₁H₁₃NO₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 164 | [C₉H₁₂NO]⁺ | M⁺• - •COCH₃ | α-cleavage; indicates a stable tertiary benzylic cation. |

| 161 | [C₁₁H₁₃O]⁺ | M⁺• - •NO₂ | Characteristic loss from a nitroaromatic compound. researchgate.net |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage | Characteristic fragment for a methyl ketone. chemguide.co.uk |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Analogues

The specific compound this compound is achiral because the C3 carbon atom is bonded to two identical methyl groups, meaning it lacks a stereocenter. However, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining the absolute configuration of its chiral analogues. A chiral analogue could be formed, for example, by replacing one of the C3 methyl groups with a different alkyl group (e.g., an ethyl group), thus creating a chiral quaternary center.

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net The combination of experimental measurements with quantum chemical calculations provides a powerful and reliable method for the unambiguous assignment of absolute stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. This phenomenon, known as the Cotton effect, arises from electronic transitions within the molecule's chromophores. For a chiral analogue of this compound, the relevant chromophores are the carbonyl group (C=O) and the 4-nitrophenyl group.

The carbonyl group exhibits a weak n→π* transition around 280-300 nm and stronger π→π* transitions at shorter wavelengths.

The 4-nitrophenyl group has strong π→π* transitions.

The spatial arrangement of these chromophores relative to the chiral center dictates the sign and intensity of the observed Cotton effects. By comparing the experimental ECD spectrum with the spectrum calculated for a specific enantiomer (e.g., the R-configuration) using Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of the sample can be determined. mdpi.comrsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD spectra provide a wealth of structural information as they are sensitive to the entire molecular structure and the vibrational modes of the molecule. dtu.dk

For a chiral analogue, the VCD spectrum would show characteristic bands, particularly in the carbonyl stretching region (~1700 cm⁻¹) and in the fingerprint region where complex vibrations are coupled to the chiral center. VCD is highly sensitive to the molecule's conformation in solution. mdpi.com The standard approach for stereochemical assignment involves:

Measuring the experimental VCD spectrum of the chiral analogue.

Performing a computational conformational search to identify all stable low-energy conformers.

Calculating the VCD spectrum for each conformer and obtaining a final, Boltzmann-averaged theoretical spectrum for one enantiomer.

Directly comparing the experimental spectrum with the calculated one. A good agreement confirms the absolute configuration. researchgate.netcore.ac.uk

VCD has become a routine and reliable method for determining the absolute configuration of chiral molecules, including complex natural products and pharmaceuticals, often providing more definitive information than ECD, especially for molecules with flexible conformations or weak electronic chromophores. researchgate.netresearchgate.net

Table 2: Comparison of ECD and VCD for Stereochemical Assignment

| Technique | Principle | Chromophore/Vibration | Application to Chiral Analogue |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light during electronic transitions. researchgate.net | Carbonyl (n→π, π→π), Nitrophenyl (π→π*) | Assigns absolute configuration by matching experimental Cotton effects to TD-DFT calculations. rsc.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light during vibrational transitions. dtu.dk | All fundamental vibrations, especially C=O stretch and fingerprint region modes. | Assigns absolute configuration and solution-state conformation by matching the experimental spectrum to Boltzmann-averaged DFT calculations. core.ac.uk |

Computational and Theoretical Chemistry Studies of 3 Methyl 3 4 Nitrophenyl Butan 2 One

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 3-Methyl-3-(4-nitrophenyl)butan-2-one. By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.

An MD simulation would typically involve placing the molecule in a simulated solvent box and using a force field, such as AMBER or CHARMM, to describe the interactions between atoms. nih.gov The simulation would be run for a sufficient duration to sample a wide range of conformations. Analysis of the simulation trajectory would provide insights into the flexibility of the butanone chain and the rotational freedom of the nitrophenyl group. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Prediction of Reaction Pathways and Transition State Geometries

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and their corresponding activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.

For instance, the photochemical reactivity of nitrophenyl ketones has been a subject of theoretical investigation. rsc.org Such studies can elucidate the excited-state reaction pathways, which may involve the nitro group. Computational methods can also be used to study the reactivity of the ketone functional group, such as in nucleophilic addition reactions, or reactions involving the α-protons.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack on carbonyl | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from reaction pathway predictions.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The behavior of this compound in the solid state and in solution is governed by non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. Computational methods can be used to analyze and quantify these forces.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in a crystal lattice. This method provides a graphical representation of the regions of close contact between neighboring molecules and can be used to identify the dominant intermolecular interactions. For a molecule with a nitro group and a carbonyl group, hydrogen bonding interactions with solvent molecules or other functional groups are likely to be significant. The aromatic nitrophenyl group can also participate in π-π stacking interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. researchgate.netmdpi.comtubitak.gov.tr While no specific QSRR studies on this compound are available, the principles of QSRR can be applied to understand how variations in its structure would affect its reactivity.

In a hypothetical QSRR study, a series of derivatives of this compound could be synthesized with different substituents on the phenyl ring. Various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges), would be calculated for each derivative. These descriptors would then be correlated with experimentally measured reactivity data, such as reaction rate constants, using statistical methods like multiple linear regression or partial least squares. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives.

Chemical Transformations and Derivatizations of 3 Methyl 3 4 Nitrophenyl Butan 2 One

Functional Group Interconversions of the Ketone

The ketone moiety in 3-Methyl-3-(4-nitrophenyl)butan-2-one is a prime site for chemical modification, readily undergoing condensation and reduction reactions to yield a range of derivatives.

Formation of Oximes, Hydrazones, and Semicarbazones

The carbonyl group of the ketone reacts with nitrogen-based nucleophiles in condensation reactions to form carbon-nitrogen double bonds. These reactions are fundamental in organic synthesis for creating imine derivatives.

Oximes: The reaction with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride, converts the ketone into the corresponding ketoxime. nih.govresearchgate.net This process is often facilitated by mild acidic or basic conditions to afford this compound oxime. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields hydrazones. nih.govmdpi.com These reactions are often acid-catalyzed and can proceed efficiently, sometimes even in solvent-free conditions. discoveryjournals.orgdiscoveryjournals.org The product, this compound hydrazone, is a stable derivative.

Semicarbazones: Semicarbazones are formed through the reaction of the ketone with semicarbazide, usually in the presence of an acid catalyst. sathyabama.ac.insathyabama.ac.in This reaction produces this compound semicarbazone, a crystalline solid often used for the characterization of ketones. researchgate.net

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Condensation (Oximation) |

| This compound | Hydrazine (N₂H₄) | This compound hydrazone | Condensation |

| This compound | Semicarbazide (NH₂NHCONH₂) | This compound semicarbazone | Condensation |

Reduction to Alcohols and Subsequent Transformations

The ketone functional group can be readily reduced to a secondary alcohol using various reducing agents. The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com This reaction converts this compound into 3-Methyl-3-(4-nitrophenyl)butan-2-ol. smolecule.com

The resulting secondary alcohol is a versatile intermediate that can undergo further transformations, such as:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form the corresponding esters.

Oxidation: Re-oxidation back to the ketone under controlled conditions.

Dehydration: Elimination of water to form an alkene, although this may compete with other reactions depending on the conditions.

Transformations of the Nitro Group to Other Nitrogen Functionalities

The aromatic nitro group is a key functionality that can be converted into a variety of other nitrogen-containing groups, significantly altering the electronic properties and reactivity of the aromatic ring.

Reduction to Amines, Hydroxylamines, and Azoxy Compounds

The reduction of the nitro group can be controlled to yield different products depending on the reagents and reaction conditions. wikipedia.orglibretexts.org

Amines: The most common transformation is the complete reduction of the nitro group to a primary amine. This is a crucial reaction for the synthesis of anilines. libretexts.org A wide range of methods exist, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, and the use of metals like iron, tin, or zinc in acidic media (e.g., HCl). masterorganicchemistry.comorganic-chemistry.org These methods effectively convert the starting material to 3-(4-aminophenyl)-3-methylbutan-2-one. libretexts.org

Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using specific reducing agents such as zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org This produces N-(4-(3-methyl-2-oxobutan-3-yl)phenyl)hydroxylamine.

Azoxy Compounds: Bimolecular reduction products like azoxy compounds can be formed under specific, often basic or neutral, conditions. libretexts.org Reagents such as sodium arsenite or controlled electrolytic reduction can lead to the formation of azoxy derivatives where two molecules of the nitro compound are coupled. wikipedia.org The use of strong hydrides like LiAlH₄ on aromatic nitro compounds can also lead to azo compounds. masterorganicchemistry.com

| Desired Product | Typical Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Amine | H₂/Pd-C; Fe/HCl; Sn/HCl | -NH₂ |

| Hydroxylamine | Zn/NH₄Cl; Controlled catalytic hydrogenation | -NHOH |

| Azoxy/Azo Compound | Na₃AsO₃; LiAlH₄; Electrolytic reduction | -N=N(O)- or -N=N- |

Subsequent Reactions of the Aminoaryl Moiety (e.g., Diazotization, Amidation)

The primary amine, 3-(4-aminophenyl)-3-methylbutan-2-one, is a valuable synthetic intermediate. The conversion of the electron-withdrawing nitro group into a strongly electron-donating amino group transforms the reactivity of the aromatic ring. masterorganicchemistry.com

Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures. The resulting diazonium salt, 4-(3-methyl-2-oxobutan-3-yl)benzenediazonium chloride, is a highly versatile intermediate. It can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring or in azo coupling reactions to form azo dyes.

Amidation: The amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. rsc.org For example, reaction with acetyl chloride would yield N-(4-(3-methyl-2-oxobutan-3-yl)phenyl)acetamide. This transformation is often used to protect the amino group or to synthesize more complex structures. masterorganicchemistry.com

Side-Chain Modifications at the Tertiary Carbon

The tertiary carbon atom at position 3 of the butanone chain, which is also a benzylic carbon, is generally not amenable to simple side-chain modifications. This lack of reactivity is due to two main factors:

Steric Hindrance: The carbon is quaternary, bonded to a methyl group, an acetyl group, the nitrophenyl group, and another methyl group. This sterically crowded environment hinders the approach of nucleophiles or reagents.

Absence of a Proton: The carbon atom does not have any attached hydrogen atoms. Therefore, reactions that require the abstraction of a benzylic proton, such as certain types of oxidation or deprotonation-alkylation sequences, are not feasible at this position.

Consequently, this part of the molecule's backbone is robust and typically remains intact during the functional group interconversions of the ketone and the nitro group. Modifications would require harsh conditions that would likely affect other parts of the molecule, or highly specialized synthetic routes not commonly described.

Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl group in this compound is a key site for chemical modification. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). This is due to its strong electron-withdrawing resonance and inductive effects, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. Any electrophilic substitution would be expected to occur at the positions meta to the nitro group (i.e., positions 2 and 6 relative to the butanone substituent).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the already deactivated ring in this compound would require harsh reaction conditions (e.g., strong acids, high temperatures) to undergo further electrophilic substitution. Under such conditions, side reactions involving the ketone functionality or the benzylic position might occur.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the nitro group. In the case of this compound, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group, for an SNAr reaction to proceed. Since the parent molecule does not have a leaving group, this type of reaction would be more relevant for derivatives of the compound.

Reduction of the Nitro Group:

A common and synthetically useful transformation of the nitrophenyl group is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.

The resulting 3-(4-aminophenyl)-3-methylbutan-2-one would be much more susceptible to electrophilic aromatic substitution. The amino group would direct incoming electrophiles to the positions ortho to it (positions 3 and 5 relative to the butanone substituent).

| Starting Material | Reaction Type | Typical Reagents and Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|---|

| This compound | Electrophilic Nitration | HNO₃, H₂SO₄ (fuming) | 3-Methyl-3-(2,4-dinitrophenyl)butan-2-one | Harsh conditions required; potential for side reactions. |

| This compound | Electrophilic Halogenation | Br₂, FeBr₃ | 3-(2-Bromo-4-nitrophenyl)-3-methylbutan-2-one | Meta-directing effect of the nitro group. |

| This compound | Nitro Group Reduction | H₂, Pd/C; or Fe, HCl | 3-(4-Aminophenyl)-3-methylbutan-2-one | Activates the ring for subsequent EAS. |

| 3-(4-Aminophenyl)-3-methylbutan-2-one | Electrophilic Bromination | Br₂, CH₃COOH | 3-(4-Amino-3-bromophenyl)-3-methylbutan-2-one and 3-(4-Amino-3,5-dibromophenyl)-3-methylbutan-2-one | Ortho-directing effect of the amino group. Polysubstitution is possible. |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. The ketone functionality in this compound makes it a potential candidate for several MCRs.

Biginelli Reaction:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and urea (B33335) (or thiourea) to produce dihydropyrimidinones. While this compound is not a β-ketoester, its ketone carbonyl could potentially react with an aldehyde and urea under acidic conditions. However, the steric hindrance around the carbonyl group and the lack of a readily enolizable proton in the desired position might hinder the classical Biginelli pathway. Modifications of the reaction conditions or the use of a more reactive aldehyde could be explored.

Hantzsch Pyridine (B92270) Synthesis:

The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. Similar to the Biginelli reaction, the ketone in this compound is not a β-dicarbonyl compound, which is the typical substrate for this reaction. Therefore, its direct participation in a classical Hantzsch synthesis is unlikely.

Ugi and Passerini Reactions:

The Ugi and Passerini reactions are isocyanide-based MCRs. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The Passerini reaction is a three-component reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide.

This compound, with its ketone group, is a suitable starting material for both Ugi and Passerini reactions. For instance, in an Ugi reaction, it could react with an amine (like aniline), a carboxylic acid (like acetic acid), and an isocyanide (like tert-butyl isocyanide) to form a complex α-acylamino amide derivative. The steric hindrance around the ketone might influence the reaction rate and yield.

The amino derivative, 3-(4-aminophenyl)-3-methylbutan-2-one, could potentially participate in Ugi reactions in two ways: as the ketone component or as the amine component, leading to different product scaffolds.

| Reaction Name | Components | Potential Product Class | Role of this compound |

|---|---|---|---|

| Ugi Reaction | This compound, an amine, a carboxylic acid, an isocyanide | α-Acylamino amides | Ketone component |

| Passerini Reaction | This compound, a carboxylic acid, an isocyanide | α-Acyloxy amides | Ketone component |

| Ugi Reaction (with amino derivative) | An aldehyde, 3-(4-aminophenyl)-3-methylbutan-2-one, a carboxylic acid, an isocyanide | α-Acylamino amides | Amine component |

Applications of 3 Methyl 3 4 Nitrophenyl Butan 2 One As a Building Block in Complex Molecule Synthesis

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

3-Methyl-3-(4-nitrophenyl)butan-2-one serves as a crucial intermediate in various multi-step synthetic sequences. Its bifunctional nature, possessing both a reactive ketone and a modifiable nitro group, allows for a stepwise elaboration of molecular complexity. For instance, the ketone functionality can undergo a range of classical carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new carbon-carbon and carbon-heteroatom bonds.

A notable example of its utility is in the preparation of more complex intermediates where the core structure of this compound is retained while peripheral functional groups are introduced or modified. A process analogous to the synthesis of 3-methyl-4-phenyl-2-butanone, which involves the acid-catalyzed reaction of 2-butanone (B6335102) with benzaldehyde (B42025) followed by reduction, highlights the role of such ketones as pivotal intermediates. In this patented process, the corresponding unsaturated ketone is first synthesized and then reduced to the saturated ketone, which can be further purified and used in subsequent synthetic steps. This methodology underscores the potential of this compound to be synthesized and then employed as a stable, well-defined intermediate in a longer synthetic route.

The presence of the 4-nitrophenyl group is particularly strategic. The nitro functionality is a versatile handle for further transformations. It can be readily reduced to an amino group, which can then participate in a wide array of reactions, including diazotization, acylation, and the formation of nitrogen-containing heterocycles. This dual reactivity makes this compound a valuable synthon for accessing a diverse range of target molecules.

Construction of Diverse Heterocyclic Systems

The structural framework of this compound is well-suited for the synthesis of various heterocyclic compounds. The interplay between the ketone and the nitrophenyl moiety allows for a range of cyclization strategies to be employed.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

The synthesis of nitrogen-containing heterocycles often relies on precursors bearing both a carbonyl group and a nitroaromatic system. The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular condensation or cyclization with the ketone or a derivative thereof.

While direct synthesis of indoles and quinolines from this compound is not extensively documented, established synthetic routes for these heterocycles from related starting materials provide a strong indication of its potential. For example, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. researchgate.net The amino derivative of this compound could potentially be converted to a hydrazine (B178648) and then undergo an intramolecular Fischer indole synthesis.

Similarly, various quinoline (B57606) syntheses, such as the Friedländer and Doebner-von Miller reactions, utilize anilines and carbonyl compounds as starting materials. cam.ac.uk The reduction of the nitro group in this compound to an aniline (B41778) would generate a precursor amenable to these cyclization reactions. A notable example of a related transformation is the synthesis of 5,6,7,8-tetrahydroisoquinolines from 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone. cam.ac.uk In this multi-step process, the nitrophenyl-containing cyclohexanone (B45756) derivative undergoes a cyclocondensation reaction with cyanothioacetamide to form a tetrahydroisoquinoline-thione, which serves as a versatile intermediate for further derivatization. cam.ac.uk

Formation of Oxygen- and Sulfur-Containing Heterocycles

The ketone functionality of this compound is a key feature for the construction of oxygen- and sulfur-containing heterocycles. Various synthetic methodologies can be envisioned that leverage this reactive group.

For the synthesis of oxygen-containing heterocycles, reactions such as intramolecular etherification of a suitably positioned hydroxyl group, which could be introduced via reduction of the ketone or through an aldol reaction, are plausible routes. General methods for the synthesis of oxygen heterocycles often involve the cyclization of precursors containing both a carbonyl and a hydroxyl group. nih.govpku.edu.cn

Role in the Assembly of Polycyclic and Macrocyclic Architectures

The rigid structure and functional handles of this compound make it a potential building block for the assembly of more complex polycyclic and macrocyclic systems.

The aromatic ring can participate in reactions that lead to the formation of additional fused rings. For instance, after reduction of the nitro group to an amine, a variety of annulation reactions can be performed to construct polycyclic aromatic systems. The ketone functionality can also be used to build additional rings through intramolecular aldol or Michael reactions after appropriate modifications to the rest of the molecule. The construction of polycyclic systems often relies on the strategic use of functionalized building blocks that can undergo sequential cyclization reactions. organic-chemistry.org

For the synthesis of macrocycles, this compound could be incorporated as a key structural element. The nitrophenyl group can be functionalized to introduce long chains with reactive termini, which can then undergo intramolecular cyclization to form a macrocyclic ring. The synthesis of macrocycles often involves the slow addition of a difunctional precursor to a reaction mixture under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. lew.ro The defined stereochemistry of the quaternary center in this compound could also be exploited to control the three-dimensional structure of the resulting macrocycle.

Precursor for the Synthesis of Advanced Organic Materials

The nitrophenyl group in this compound makes it a potential precursor for the synthesis of advanced organic materials. Nitroaromatic compounds are known building blocks for materials with interesting electronic and optical properties. acs.org

Upon reduction of the nitro group to an amine, the resulting aniline derivative can be used as a monomer in the synthesis of conducting polymers such as polyaniline. The incorporation of the bulky 3-methyl-butan-2-one substituent could influence the solubility and processing properties of the resulting polymer. Furthermore, the nitrophenyl moiety itself can be used to tune the electronic properties of organic materials. Nitro groups are strongly electron-withdrawing and can be used to create electron-deficient regions in conjugated systems, which is a common strategy in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Metal-organic frameworks (MOFs) are another class of advanced materials where derivatives of this compound could find application. mdpi.commdpi.com The aniline derivative could be further functionalized with coordinating groups, such as carboxylic acids or pyridines, to act as an organic linker in the construction of MOFs. The size and shape of the linker, as well as the nature of the substituents, can have a profound impact on the structure and properties of the resulting MOF.

Strategic Integration into Natural Product Total Synthesis Efforts

While there are no specific reports of the direct use of this compound in the total synthesis of natural products, its structural features suggest its potential as a strategic building block. The synthesis of complex natural products often requires the use of chiral building blocks with well-defined stereochemistry. mdpi.com